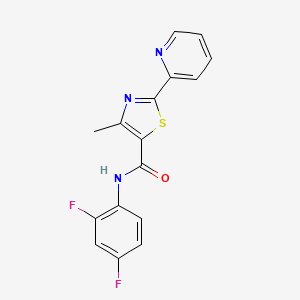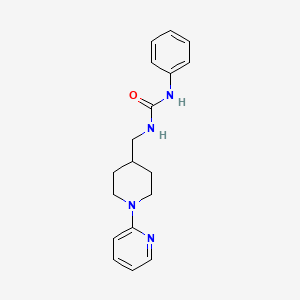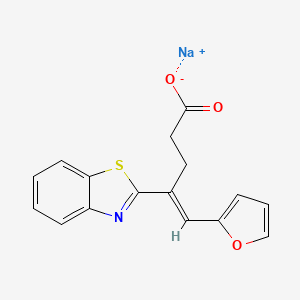![molecular formula C22H19N3O5S2 B2836103 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide CAS No. 893315-54-3](/img/structure/B2836103.png)
4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide” is a type of benzenesulfonamide . Benzenesulfonamides are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including the compound , involves intramolecular cyclization rearrangement reactions . For example, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Chemical Reactions Analysis
The chemical reactions involving benzenesulfonamides are complex and can vary depending on the specific compound and conditions. In the case of the compound , it was prepared via an intramolecular cyclization rearrangement reaction .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “this compound” were not found, benzenesulfonamides in general have a molar mass of 157.19 g/mol and a chemical formula of C₆H₅SO₂NH₂ .Applications De Recherche Scientifique
Synthesis and Characterization
- Photodynamic Therapy Applications : A study explored the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups showing high singlet oxygen quantum yield. These compounds have potential applications in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, indicating their capability as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : A series of benzenesulfonamides demonstrated strong inhibition against human carbonic anhydrase isoforms, highlighting their potential in anti-tumor activity studies. These compounds, especially the ones with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed interesting cytotoxic activities, suggesting their significance for further research in cancer therapy (Gul et al., 2016).
Antimicrobial Activity
- Antimicrobial Properties : Research into novel arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include a benzenesulfonamide moiety, evaluated their antimicrobial activity against various bacteria and fungi. The findings suggest these compounds' potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Enzyme Inhibition and Biological Potential
- Enzyme Inhibition and Antioxidant Studies : Schiff bases of benzenesulfonamide synthesized for enzyme inhibition against AChE and BChE enzymes revealed significant inhibitory potential. Some compounds also exhibited notable antioxidant activity, suggesting their utility in various therapeutic applications (Kausar et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of this compound are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting Cyclin-A2 and Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
It is known that the compound has a significant inhibitory effect against its targets at concentration ranges from1.52–6.31 μM
Result of Action
The inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 by the compound leads to a disruption in the cell cycle . This disruption can result in cell cycle arrest, preventing the cells from dividing and proliferating . This can have significant effects at the molecular and cellular levels, potentially leading to the death of the affected cells .
Orientations Futures
The future directions for research into benzenesulfonamides, including “4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide”, could involve further exploration of their anticancer and antimicrobial properties . Specifically, their inhibitory effects on carbonic anhydrase IX present a promising avenue for the development of novel antiproliferative agents .
Analyse Biochimique
Biochemical Properties
The compound “4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide” has been found to exhibit inhibitory effects on the enzyme carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and is involved in tumor cell metabolism . The compound’s interaction with this enzyme could potentially make it a useful target for the development of novel antiproliferative agents .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with a high selectivity against these breast cancer cell lines . It has also been found to induce apoptosis in MDA-MB-231 cells .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding to the enzyme carbonic anhydrase IX (CA IX), leading to its inhibition . This inhibition can disrupt the metabolism of tumor cells, potentially leading to their death .
Propriétés
IUPAC Name |
4-[[(E)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c23-31(27,28)18-12-10-17(11-13-18)24-14-21-22(26)19-8-4-5-9-20(19)25(32(21,29)30)15-16-6-2-1-3-7-16/h1-14,24H,15H2,(H2,23,27,28)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFOGSACCGWHY-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)

![5-(2-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2836025.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)
![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)


![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)

![N-(1-phenylethyl)-4-{[3-(phenylthio)pyrazin-2-yl]oxy}benzamide](/img/structure/B2836040.png)

